molecular formula C14H18N4O3S3 B2542913 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-24-2

4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2542913
CAS No.: 393572-24-2
M. Wt: 386.5
InChI Key: BAPOSCQCJBJIDT-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a propylthio-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution using propylthiol and a suitable leaving group on the thiadiazole ring.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with a suitable acyl chloride.

    Coupling of the Thiadiazole and Benzamide Moieties: The final step involves coupling the thiadiazole derivative with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, or anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.

    Industrial Applications: It can be utilized in the development of specialty chemicals, such as catalysts or intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfur-containing groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(N,N-dimethylsulfamoyl)-N-(5-methylthio)-1,3,4-thiadiazol-2-yl)benzamide
  • **4-(N,N-dimethylsulfamoyl)-N-(5-ethylthio)-1,3,4-thiadiazol-2-yl)benzamide
  • **4-(N,N-dimethylsulfamoyl)-N-(5-butylthio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The propylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. The presence of the dimethylsulfamoyl group enhances its solubility and stability, further distinguishing it from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-4-9-22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(2)3/h5-8H,4,9H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPOSCQCJBJIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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